molecular formula C7H8BrNO B1278560 2-Bromo-3-ethoxypyridine CAS No. 89694-54-2

2-Bromo-3-ethoxypyridine

Cat. No.: B1278560
CAS No.: 89694-54-2
M. Wt: 202.05 g/mol
InChI Key: REVXDUVZKACDQT-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO. It features a pyridine ring substituted with a bromine atom at the 2-position and an ethoxy group at the 3-position. This compound is a liquid at room temperature and is primarily used in research and development settings.

Mechanism of Action

Target of Action

Bromopyridines are often used in medicinal chemistry as building blocks for more complex molecules . They can interact with various biological targets depending on the specific structure of the final compound .

Mode of Action

Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura coupling , which can lead to the formation of biologically active compounds . The specific interactions of 2-Bromo-3-ethoxypyridine with its targets would depend on the nature of these targets and the biochemical context.

Biochemical Pathways

Bromopyridines are often used in the synthesis of kinase inhibitors , which can affect a wide range of signaling pathways in cells. The exact pathways would depend on the specific structure of the final compound and its biological targets.

Result of Action

Bromopyridines can be used in the synthesis of various biologically active compounds . The specific effects of this compound would depend on the nature of these compounds and their interactions with biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and its interactions with biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. One common method includes the reaction of 3-ethoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-ethoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include 2-amino-3-ethoxypyridine, 2-thio-3-ethoxypyridine, etc.

    Oxidation: Products include this compound-4-carboxylic acid.

    Reduction: Products include 2-bromo-3-ethoxypiperidine

Scientific Research Applications

2-Bromo-3-ethoxypyridine is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • 2-Bromo-3-methoxypyridine
  • 2-Bromo-3-fluoropyridine
  • 2-Bromo-3-chloropyridine

Comparison: 2-Bromo-3-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the ethoxy group can undergo hydrolysis to form alcohols, which is not possible with halogen-substituted analogs. Additionally, the presence of the ethoxy group can influence the compound’s solubility and boiling point .

Properties

IUPAC Name

2-bromo-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVXDUVZKACDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442737
Record name 2-BROMO-3-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-54-2
Record name 2-BROMO-3-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-ethoxypyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromopyridin-3-ol (3.00 g), ethyl iodide (3.44 ml), anhydrous potassium carbonate (4.28 g) and dry dimethylformamide (34 ml) is stirred under nitrogen at 80°-85° for 2.5 hrs, concentrated to remove solvent, diluted with ethyl acetate (75 ml) and water (40 ml), and the layers are separated. The aqueous phase is extracted with ethyl acetate (75 ml) and the combined organic phase is washed with saline (30 ml), dried over sodium sulfate, and concentrated under reduced pressure to give the title compound, NMR (CDCl3) 7.97, 7.20, 7.12, 4.11 and 1.50δ.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodoethane (26 ml) is added to a mixture of 2-bromo-3-pyridinol (Aldrich, 22.75 g), potassium carbonate anhydrous (32.541 g) and DMF (258 ml). The mixture is stirred at 80-85° for 3.25 hr, at which time the mixture is cooled in an ice water bath and potassium carbonate is then filtered off and washed with dichloromethane. The filtrate is concentrated under reduced pressure and the residue is dissolved in ethyl acetate (570 ml) and washed with water (300 ml). The aqueous layer is backwashed with ethyl acetate (500 ml) and each of the organic phases are washed with saline (114 ml). The organic phases are combined, dried with magnesium sulfate and concentrated under reduced pressure. The crude material is chromatographed (silica gel; eluting with ethyl acetate/hexane (20/80) to give 2-bromo-3-ethoxypyridine (XXVIIIa, Chart G), MS (m/z) 201, 203; IR (neat) 1448, 1294, 1389, 1420 and 1205 cm-1.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
22.75 g
Type
reactant
Reaction Step One
Quantity
32.541 g
Type
reactant
Reaction Step One
Name
Quantity
258 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2-bromo-3-ethoxypyridine is heated with hydrochloric acid?

A: When this compound is heated with aqueous hydrochloric acid, two main products are formed: 2-chloro-3-hydroxypyridine and the corresponding dihydroxypyridine. [] This indicates that both the bromine atom and the ethoxy group of the original molecule are susceptible to substitution reactions under these conditions.

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